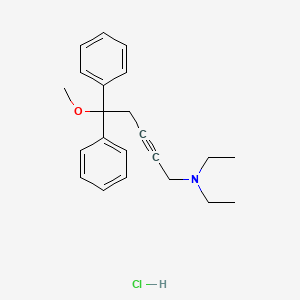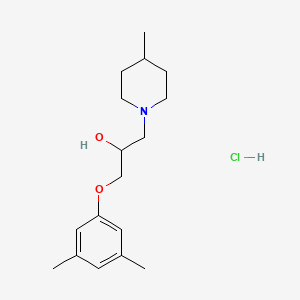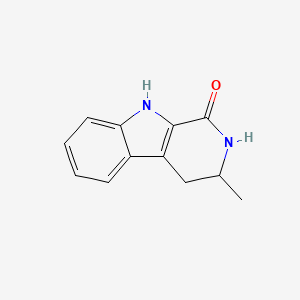
3-methyl-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one (MTHC) is a naturally occurring alkaloid found in a variety of plants, including Peganum harmala and Banisteriopsis caapi. MTHC has been the subject of scientific research due to its potential therapeutic properties.
Mechanism of Action
The mechanism of action of 3-methyl-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one is not fully understood, but it is believed to act on the serotonergic and dopaminergic systems in the brain. This compound has been shown to increase the release of serotonin and dopamine, which are neurotransmitters involved in mood regulation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its effects on serotonin and dopamine levels, this compound has been found to have antioxidant properties, modulate the immune system, and inhibit the activity of certain enzymes.
Advantages and Limitations for Lab Experiments
One advantage of using 3-methyl-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one in lab experiments is its relatively low toxicity compared to other psychoactive compounds. However, this compound is not widely available and can be difficult to synthesize, which may limit its use in research.
Future Directions
There are several areas of research that could be explored in relation to 3-methyl-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one. These include further studies on its potential therapeutic properties in cancer treatment, neuroprotection, and as an antidepressant. Additionally, more research is needed to fully understand the mechanism of action of this compound and its effects on the serotonergic and dopaminergic systems in the brain. Finally, the development of more efficient synthesis methods for this compound could make it more widely available for research purposes.
Synthesis Methods
3-methyl-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one can be synthesized by the condensation of tryptamine with an aldehyde or ketone in the presence of a reducing agent. One commonly used method involves the use of formaldehyde and sodium borohydride.
Scientific Research Applications
3-methyl-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one has been studied for its potential therapeutic properties in a variety of areas, including cancer treatment, neuroprotection, and as an antidepressant. In cancer research, this compound has been shown to inhibit the growth of cancer cells in vitro. In neuroprotection studies, this compound has been found to have antioxidant properties and protect against neuronal damage. As an antidepressant, this compound has been shown to increase levels of serotonin and dopamine in the brain.
properties
IUPAC Name |
3-methyl-2,3,4,9-tetrahydropyrido[3,4-b]indol-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-7-6-9-8-4-2-3-5-10(8)14-11(9)12(15)13-7/h2-5,7,14H,6H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYSYHCDITGMJMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C(=O)N1)NC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

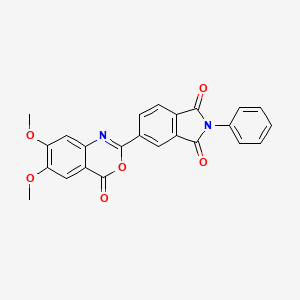
![4-chloro-N-cyclohexyl-3-{[(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5139841.png)

![2-[3-nitro-4-(1-piperazinyl)benzoyl]benzoic acid](/img/structure/B5139858.png)
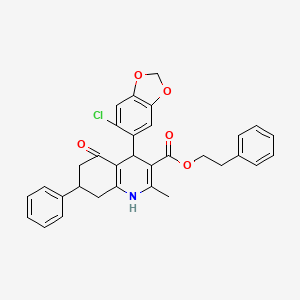
![2-(4-chlorophenoxy)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B5139867.png)
![N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B5139872.png)
![N-({[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B5139879.png)
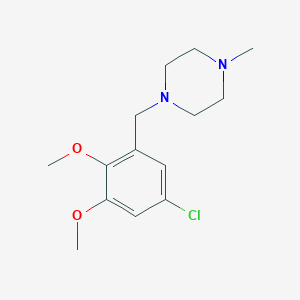

![benzyl 2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)butanoate](/img/structure/B5139927.png)

